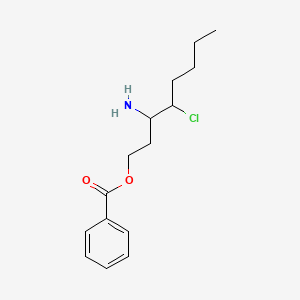
3-Amino-4-chlorooctyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Amino-4-chlorooctyl benzoate is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Amino-4-chlorooctyl benzoate is a compound with potential applications in various biological and pharmaceutical fields. Its structural characteristics and biological properties make it a subject of interest for researchers exploring new therapeutic agents. This article provides a detailed overview of the biological activity associated with this compound, including its toxicity, pharmacological effects, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H18ClN
- CAS Number : 170425-41-9
The compound features an amino group, a chlorinated aromatic ring, and an octyl side chain, which contribute to its unique biological activity.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies have indicated that it exhibits moderate toxicity levels. For instance, the LD50 (lethal dose for 50% of the population) for related compounds has been reported around 100 mg/kg in animal models, suggesting that similar derivatives may exhibit comparable toxicity profiles .
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | ~100 |
| LC50 (mg/L) in Zebra Fish | 7 |
| EC50 (mg/L) for Bacteria | 62 |
Pharmacological Effects
Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Additionally, its structural similarities to other bioactive compounds suggest potential roles in modulating biological pathways. For example, compounds with similar structures have been explored for their efficacy against tuberculosis and other infectious diseases .
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted by Dacarro et al. (1986) evaluated the effects of several benzotrifluoride derivatives, including this compound, on bacterial cell multiplication. The results indicated significant inhibition at concentrations exceeding 100 mg/L .
- Environmental Impact : Research has also focused on the environmental toxicity of related compounds. The bioaccumulation potential indicated by a log Pow value of 3.19 suggests that these compounds can persist in biological systems, raising concerns about their ecological impact .
- Pharmacokinetics : The pharmacokinetic properties of this compound are still under investigation. However, its partitioning behavior suggests favorable absorption characteristics that may enhance its bioavailability in therapeutic applications.
Eigenschaften
IUPAC Name |
(3-amino-4-chlorooctyl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-2-3-9-13(16)14(17)10-11-19-15(18)12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMMDTDLGXDEQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCOC(=O)C1=CC=CC=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700286 |
Source


|
| Record name | 3-Amino-4-chlorooctyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170425-41-9 |
Source


|
| Record name | 3-Amino-4-chlorooctyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













